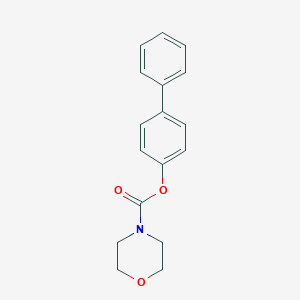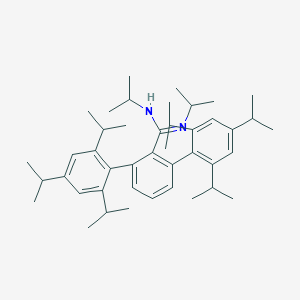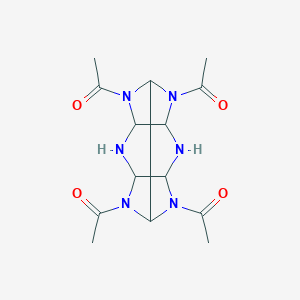
(4-Phenylphenyl) morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylphenyl) morpholine-4-carboxylate, also known as PPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. PPME is a morpholine derivative that exhibits interesting biological properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of (4-Phenylphenyl) morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the development and progression of diseases. (4-Phenylphenyl) morpholine-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the suppression of cancer cell growth. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
(4-Phenylphenyl) morpholine-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate induces apoptosis, a process of programmed cell death, in cancer cells. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. In addition, (4-Phenylphenyl) morpholine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
(4-Phenylphenyl) morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (4-Phenylphenyl) morpholine-4-carboxylate also exhibits potent biological activities, making it a useful tool for studying the mechanisms of various diseases. However, (4-Phenylphenyl) morpholine-4-carboxylate also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (4-Phenylphenyl) morpholine-4-carboxylate. One potential direction is the development of new drugs based on the structure of (4-Phenylphenyl) morpholine-4-carboxylate. Several studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate derivatives exhibit even more potent biological activities than (4-Phenylphenyl) morpholine-4-carboxylate itself, making them promising candidates for drug development. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (4-Phenylphenyl) morpholine-4-carboxylate in vivo. Understanding how (4-Phenylphenyl) morpholine-4-carboxylate is metabolized and distributed in the body could provide valuable insights into its potential applications in the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of (4-Phenylphenyl) morpholine-4-carboxylate, which could lead to the development of more targeted and effective therapies.
合成法
(4-Phenylphenyl) morpholine-4-carboxylate can be synthesized through a simple and efficient procedure involving the reaction between 4-phenylphenol and morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product obtained is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
(4-Phenylphenyl) morpholine-4-carboxylate has been extensively studied for its potential applications in the development of new drugs. Several studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate exhibits significant anticancer, antifungal, and antibacterial activities. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
(4-phenylphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C17H17NO3/c19-17(18-10-12-20-13-11-18)21-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChIキー |
WQDLUJWWLAQRFC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)



![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)


![1-[4,6,8,10,12-Penta(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288900.png)
![1-[4,10-Dibenzyl-6,8,12-tri(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288902.png)

![2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane](/img/structure/B288905.png)
![diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B288906.png)
![ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B288907.png)